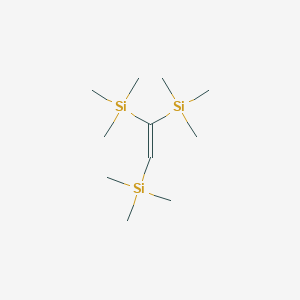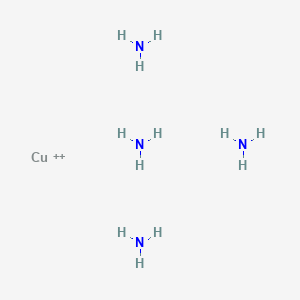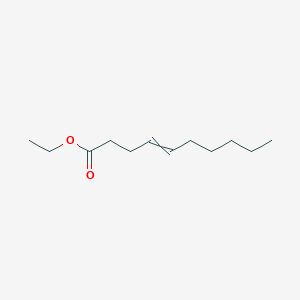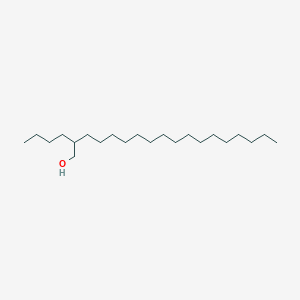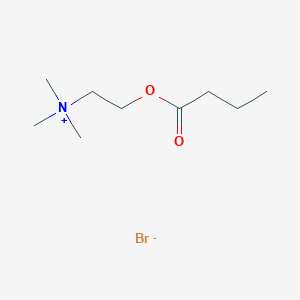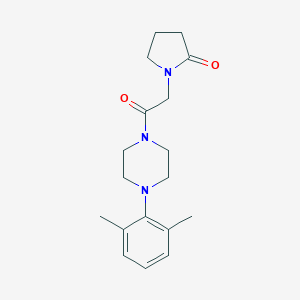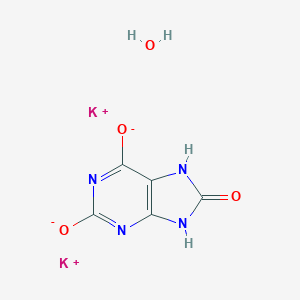
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate” is related to 8-oxo-7,8-dihydroguanine (8-oxoG), which is one of the most common oxidative DNA damages . It plays a significant role in various biological processes and is associated with several diseases .
Synthesis Analysis
The synthesis of cDNA in the presence of RNA templates containing inosine (I), 8-oxo-7,8-dihydroinosine (8oxo-I), guanosine (G), or 8-oxo-7,8-dihydroguanosine (8-oxoG) has been probed using three reverse transcriptases (RTs). The impact of these purine derivatives on the synthesis process was also explored .Molecular Structure Analysis
The base pairing abilities of purine nucleobases G, I, A, as well as their corresponding 8-oxo-7,8-dihydropurine (common products of oxidation at the C8-position of purines), and 8-bromopurine derivatives, namely 8-oxoG, 8-oxoI, 8-oxoA, 8-BrG, and 8-BrI have been established .Chemical Reactions Analysis
The transformation mechanism of 8-oxo-7,8-dihydroguanine radical cation (8-oxoG⋅ + ) to protonated 2-amino-5-hydroxy-7,9-dihydropurine-6,8-dione (5-OH-8-oxoG) in a base pair has been theoretically investigated. The energy profiles for three possible pathways of the events were mapped .Physical And Chemical Properties Analysis
The base pairing abilities of purine nucleobases G, I, A, as well as their corresponding 8-oxo-7,8-dihydropurine, and 8-bromopurine analogues within A-form duplexes of RNA have been established. The thermal stabilities were obtained from thermal denaturation transition ™ measurements, via circular dichroism (CD) .Safety And Hazards
While specific safety and hazards related to “Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate” are not available, it’s important to note that 8-oxo-7,8-dihydro-2′-deoxyguanosine (OG), a related compound, is associated with genome instability and diseases such as cancer and neurological disorders .
Eigenschaften
IUPAC Name |
dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3.2K.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;;/h(H4,6,7,8,9,10,11,12);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWGHCICJULQN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(N=C2[O-])[O-].O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4K2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24884447 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

